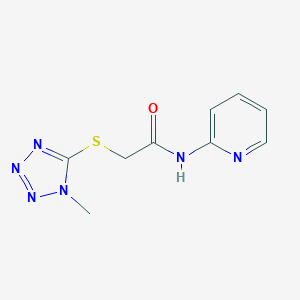![molecular formula C12H13N5O3S B354135 3-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 880363-74-6](/img/structure/B354135.png)
3-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, also known as TTPT, is an organic compound that has been studied extensively in recent years due to its potential use in a variety of scientific applications. This compound is a heterocyclic aromatic compound, which is a type of molecule with a ring structure that contains both carbon and nitrogen atoms. TTPT has been studied for its potential use as a drug, for its biochemical and physiological effects, and for its use in laboratory experiments.
Scientific Research Applications
Synthesis and Cytotoxicity
Researchers have synthesized a series of derivatives bearing the 3,4,5-trimethoxyphenyl moiety and evaluated their anticancer activity. Notably, compounds demonstrated significant cytotoxicity against various cancer cell lines, such as HepG2, MCF-7, and MKN45, indicating a potential for anticancer applications. The synthesis process involves creating 3,4-disubstituted-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles and novel 5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, showcasing their strong cytotoxicity in preliminary bioassay results compared to standard drugs like Doxorubicin (Zhao et al., 2012).
Pharmacological Evaluation
The pharmacological evaluation of 3-diphenylmethyl-6-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives revealed their potential anti-inflammatory activity. This includes the observation of specific compounds exhibiting activity comparable to ibuprofen, along with assessments of analgesic, ulcerogenic, lipid peroxidation, and hepatotoxic effects (Akhter et al., 2014).
Antimicrobial Activity
A distinct focus on antimicrobial activity led to the synthesis of new 1,3,4-thiadiazoles and 1,3,4-thiadiazines containing the 1,2,4-Triazolo nucleus. These compounds demonstrated significant inhibition against bacterial and fungal growth, comparing favorably with standard drugs, highlighting their potential as antimicrobial agents (Purohit et al., 2011).
Antifungal and Antitubercular Activities
Further investigations into the bioactivity of s-Triazolo[3,4-b][1,3,4]thiadiazoles and related compounds revealed their antifungal and antitubercular potential. The synthesis involved condensation with various reagents, leading to derivatives characterized by elemental analysis and spectral data. The biological evaluation demonstrated notable activities against a range of pathogens, suggesting their use as fungicides or for treating tuberculosis (Shiradkar & Kale, 2006).
Mechanism of Action
Target of Action
The compound “3-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine” is known to interact with several targets. The Trimethoxyphenyl (TMP) group, a part of the compound, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction results in the inhibition of tubulin polymerization, which is a crucial process in cell division. By inhibiting this process, the compound can effectively halt the proliferation of cancer cells .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For instance, by inhibiting tubulin, the compound disrupts the microtubule dynamics, which is essential for cell division . This leads to cell cycle arrest and ultimately apoptosis, or programmed cell death . Additionally, the compound’s inhibition of Hsp90 can affect multiple signaling pathways, as Hsp90 is a chaperone protein involved in the proper folding and function of many client proteins .
Result of Action
The compound’s action results in notable anti-cancer effects. It has been found to inhibit the growth of malignant cells effectively . This is achieved through the disruption of crucial cellular processes such as cell division, leading to cell death .
properties
IUPAC Name |
3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3S/c1-18-7-4-6(5-8(19-2)9(7)20-3)10-14-15-12-17(10)16-11(13)21-12/h4-5H,1-3H3,(H2,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRXYEUKIBVGQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B354052.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B354054.png)
![1-(4-Fluorophenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B354058.png)
![3-{[5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)propan-1-one](/img/structure/B354060.png)
![2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B354066.png)
![2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B354068.png)
![2-{[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B354071.png)
![2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyridin-2-yl)acetamide](/img/structure/B354074.png)

![2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B354086.png)
![N-(5-bromopyridin-2-yl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B354088.png)
![2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B354091.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B354093.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B354094.png)